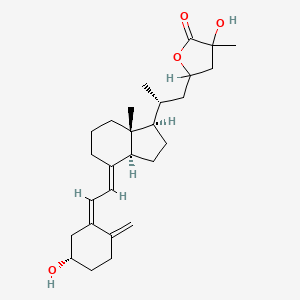

Calcifediol lactone

Description

Contextualizing Calcifediol (B1668214) Lactone as a Metabolite of Vitamin D3

Calcifediol lactone, also known as 25-hydroxyvitamin D3-26,23-lactone, is a naturally occurring metabolite within the complex vitamin D endocrine system. ontosight.ai It is not directly produced from the parent compound, vitamin D3 (cholecalciferol), but rather arises from the further metabolism of calcifediol (25-hydroxyvitamin D3 or 25(OH)D3), which is the major circulating form of vitamin D3 and the primary indicator of the body's vitamin D status. ontosight.aimdpi.com

The biosynthesis of this compound is a key part of the catabolic (breakdown) pathways that regulate the levels of active vitamin D hormones. Specifically, it is formed from calcifediol via a series of enzymatic reactions known as the C-23 oxidation pathway. nih.gov This pathway involves hydroxylation at different carbon positions on the side chain of the calcifediol molecule. Research has identified (23S),25-dihydroxyvitamin D3 as the immediate and most efficient precursor in the formation of this compound. nih.gov The process culminates in the formation of a stable gamma-lactone ring, a cyclic ester, which characterizes the structure of this compound. ontosight.ai This metabolic transformation occurs primarily in the kidney. semanticscholar.org

Historical Perspectives on the Discovery and Initial Characterization of Vitamin D Metabolites

The understanding of this compound is built upon a rich history of vitamin D research that spans over a century. The initial phase of discovery, stretching from the early 17th century to the 1920s, was characterized by the recognition of rickets as a disease and the eventual identification of vitamin D as the nutritional factor capable of preventing it. nih.gov A pivotal moment came in the 1930s with the chemical synthesis of vitamin D2 and vitamin D3, which enabled detailed studies of their physiological roles and metabolism. nih.gov

The period between 1930 and 1975 marked a new era focused on elucidating the metabolic pathway of vitamin D. Scientists discovered that vitamin D itself was a prohormone, requiring metabolic activation to exert its biological effects. nih.gov A major breakthrough occurred in the late 1960s with the identification of 25-hydroxyvitamin D3 (calcifediol) as the principal circulating form of vitamin D, produced in the liver. nih.govresearchgate.net This was followed by the landmark discovery in the early 1970s of 1,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D, which is synthesized predominantly in the kidneys. nih.govmdpi.com These discoveries established the concept of a vitamin D endocrine system, where a nutrient was converted into a potent steroid hormone. Subsequent research continued to unravel the complexities of this system, leading to the identification of numerous other metabolites, including those from catabolic pathways, such as this compound. nih.govpnas.org

Conceptual Frameworks for Understanding Vitamin D Metabolism and Catabolism

The metabolism of vitamin D is a tightly regulated process involving several key enzymatic steps, primarily carried out by cytochrome P450 (CYP) enzymes. researcher.life The framework can be understood through two main processes: activation and catabolism.

Activation Pathway:

25-Hydroxylation: Vitamin D3, produced in the skin by UVB radiation or obtained from the diet, is transported to the liver. researcher.life Here, it undergoes its first activation step, hydroxylation at carbon 25, primarily by the enzyme CYP2R1, to form calcifediol (25(OH)D3). mdpi.comresearcher.life

1α-Hydroxylation: Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation at the carbon 1 position by the enzyme CYP27B1. researcher.life This reaction produces calcitriol (B1668218) (1,25(OH)2D3), the most biologically active form of vitamin D. mdpi.comresearcher.life

Catabolic (Inactivation) Pathways: To prevent excessive activity and maintain mineral homeostasis, both calcifediol and calcitriol are deactivated through catabolic pathways. The primary enzyme responsible for initiating this breakdown is CYP24A1, a 24-hydroxylase. researcher.liferesearchgate.net This enzyme catalyzes oxidation at several positions on the vitamin D side chain, leading to two main pathways:

C-24 Oxidation Pathway: This pathway, initiated by hydroxylation at carbon 24, leads to the formation of products like 24,25-dihydroxyvitamin D3 (from calcifediol) or 1,24,25-trihydroxyvitamin D3 (from calcitriol). researchgate.net Further oxidation steps result in the formation of calcitroic acid, a water-soluble product that is excreted. core.ac.uk

C-23 Oxidation Pathway: This alternative pathway begins with hydroxylation at carbon 23. core.ac.uk It is through this sequence of reactions that calcifediol is converted into its lactone form. ontosight.ainih.gov Similarly, calcitriol can also be metabolized via this pathway to form 1α,25-(OH)2D3-26,23-lactone. core.ac.uk The formation of these lactones represents a terminal step in the deactivation and clearance of vitamin D metabolites.

Significance of Lactone Metabolites in Steroid Hormone Biochemistry

The formation of a lactone ring is a significant modification in steroid biochemistry, often altering the compound's biological activity, receptor binding affinity, and metabolic fate. While the specific functions of this compound are still under investigation, the importance of lactone moieties can be observed in other classes of steroidal compounds. ontosight.ai

Steroidal lactones are a diverse group of natural products with a wide range of biological activities. mdpi.comtaylorandfrancis.com For instance:

Withanolides: This group of C28-steroidal lactones, found in plants like Withania somnifera, exhibits numerous pharmacological properties, including anti-inflammatory and antitumor activities. nih.govresearchgate.net The six-membered lactone ring is a defining characteristic of this class and is crucial for its bioactivity. nih.gov

Cardiotonic Steroids: These compounds, which include cardenolides and bufadienolides, feature a five or six-membered lactone ring attached to the steroid nucleus. researchgate.net This lactone moiety is essential for their ability to bind to and inhibit the Na+/K+-ATPase enzyme, which underlies their use in treating heart conditions. researchgate.net

Aldosterone Antagonists: Synthetic steroids like spironolactone (B1682167) contain a γ-lactone (a five-membered ring) that is critical for its ability to act as a mineralocorticoid receptor antagonist. thieme-connect.combioscientifica.com

In the context of enzyme inhibition, the presence and structure of a lactone ring can be a key determinant of a steroid's efficacy. For example, studies on inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 5 found that a six-membered spiro-δ-lactone on the steroid's D-ring was important for strong inhibitory activity. nih.gov Conversely, modifying the D-ring of other steroids into a lactone has been shown to decrease their inhibitory potency against the enzyme aromatase, indicating that the lactone's influence is highly specific to the target protein. core.ac.uknih.gov The presence of the lactone ring, therefore, represents a key structural feature that nature and medicinal chemists use to modulate the biological profile of steroid-based molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71302-34-6 |

|---|---|

Molecular Formula |

C27H40O4 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one |

InChI |

InChI=1S/C27H40O4/c1-17-7-10-21(28)15-20(17)9-8-19-6-5-13-26(3)23(11-12-24(19)26)18(2)14-22-16-27(4,30)25(29)31-22/h8-9,18,21-24,28,30H,1,5-7,10-16H2,2-4H3/b19-8+,20-9-/t18-,21+,22?,23-,24+,26-,27?/m1/s1 |

InChI Key |

IJNDMZIDDKVXHR-DYEHSFNOSA-N |

SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |

Isomeric SMILES |

C[C@H](CC1CC(C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |

Canonical SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |

Synonyms |

25-hydroxy vitamin D3-26,23-lactone 25-hydroxycholecalciferol-26,23-lactone 25-hydroxyvitamin D(3) 26,23-lactone 25-OHD(3)-26,23-lactone calcifediol lactone calcifediol lactone, (3beta,5Z,7E,23R,25R)-isomer calcifediol lactone, (3beta,5Z,7E,23R,25S)-isomer calcifediol lactone, (3beta,5Z,7E,23S,25R)-isomer calcifediol lactone, (3beta,5Z,7E,23S,25S)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymology of Calcifediol Lactone

Precursor Compounds and Metabolic Origins of Calcifediol (B1668214) Lactone

The journey to calcifediol lactone begins with the main circulating form of vitamin D, calcifediol, and proceeds through several hydroxylated intermediates.

25-hydroxyvitamin D3 (calcifediol) is the direct substrate for the enzymatic pathway that produces this compound. ontosight.aimdpi.com Calcifediol is synthesized in the liver from vitamin D3 (cholecalciferol). jst.go.jptandfonline.com From the liver, it is transported in the blood to other tissues, primarily the kidney, where it can be either converted to the active hormone, calcitriol (B1668218), or enter a catabolic pathway. mdpi.comebi.ac.uk This catabolic route, which leads to this compound, is essential for clearing vitamin D metabolites from the body. mdpi.comnih.gov The production of the lactone from calcifediol has been demonstrated to occur in the kidney, as nephrectomy abolishes its synthesis. nih.gov

The conversion of calcifediol to its lactone form is not a single step but involves the formation of several intermediate compounds. The metabolic pathway leading to the lactone involves sequential hydroxylations of the vitamin D side chain. Research has identified 23(S),25-dihydroxyvitamin D3 as a significant precursor in the biosynthesis of this compound. nih.gov In fact, studies using kidney homogenates have shown that 23(S),25-dihydroxyvitamin D3 is a much more efficient substrate for lactone production than 25,26-dihydroxyvitamin D3. nih.gov Further studies have indicated that 23,25,26-trihydroxyvitamin D3 is also an intermediate. nih.gov The formation of these trihydroxyvitamin D3 species is a necessary prelude to the final cyclization step that forms the lactone ring. karger.com

Role of 25-Hydroxyvitamin D3 (Calcifediol) as a Direct Precursor

Enzymatic Pathways and Key Cytochrome P450 Enzymes (CYPs) Involved

The enzymatic conversion of calcifediol and its derivatives is predominantly carried out by the cytochrome P450 enzyme CYP24A1, which displays remarkable multi-catalytic capabilities.

CYP24A1, a mitochondrial enzyme also known as 24-hydroxylase, is the principal enzyme responsible for the catabolism of vitamin D metabolites, including both calcifediol and calcitriol. nih.govwikipedia.orgresearchgate.net This enzyme initiates the degradation by hydroxylating the side chain of vitamin D compounds. researchgate.net While its name suggests a primary role in 24-hydroxylation, CYP24A1 is responsible for the entire multi-step oxidation pathway that leads to products like calcitroic acid and this compound. wikipedia.orgresearchmap.jp The expression and activity of CYP24A1 are tightly regulated by factors such as calcitriol, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), ensuring a controlled breakdown of vitamin D metabolites. mdpi.comoup.comfrontiersin.org

CYP24A1 possesses both 24-hydroxylase and 23-hydroxylase activity. nih.govnih.gov The pathway to this compound specifically utilizes the C23-hydroxylation route. researchmap.jpimrpress.com The process begins with the CYP24A1-mediated conversion of 25-hydroxyvitamin D3 to 23(S),25-dihydroxyvitamin D3. nih.govnih.gov Subsequent enzymatic action leads to hydroxylation at the C-26 position, forming 23,25,26-trihydroxyvitamin D3. nih.gov Interestingly, while CYP24A1 is responsible for the steps leading to this trihydroxy intermediate, the final conversion to the lactone may involve other enzymes, such as CYP3A. nih.gov

The final and defining step in the biosynthesis of this compound is the formation of the lactone ring. ontosight.ai This intramolecular cyclization occurs between the C-26 and C-23 positions of the side chain. ontosight.ai Following the series of hydroxylations that produce the necessary functional groups, a lactone ring is formed between the 26-hydroxyl group and the 23-hydroxyl group. ontosight.aiiiarjournals.orgrsc.org This structural alteration results in the formation of 25-hydroxyvitamin D3-26,23-lactone, a metabolite that is considered biologically inactive in the classical sense and is targeted for excretion. mdpi.com The stereochemistry of the natural lactone at the C-23 position is believed to be S, stemming from its precursor, 23(S),25-dihydroxyvitamin D3. nih.gov

Potential Contribution of Other Cytochrome P450 Enzymes (e.g., CYP3A) in the Formation Pathway

While the enzyme CYP24A1 is a key player in vitamin D metabolism, evidence suggests that other cytochrome P450 enzymes, particularly from the CYP3A family, contribute to the formation of this compound. oup.comnih.gov CYP3A4, which is abundantly expressed in the liver and intestine, is known to be involved in the metabolism of both xenobiotics and endogenous compounds, including vitamin D. e-enm.orgresearchgate.netgioseg.org This enzyme participates in the hydroxylation of vitamin D metabolites. e-enm.orggioseg.org

Research using Cyp24a1 knockout rats has provided significant insights into the role of CYP3A. nih.gov Studies showed that while CYP24A1 is responsible for converting 25-hydroxyvitamin D3 (calcifediol) into an intermediate, 23,25,26-trihydroxyvitamin D3, another enzyme is required for the subsequent conversion of this intermediate to 25-hydroxyvitamin D3-26,23-lactone. nih.gov Further enzymatic studies using recombinant human CYP enzymes and the inhibitory effects of ketoconazole (B1673606) pointed to CYP3A as essential for this final conversion step in both rats and humans. nih.gov The induction of CYP3A4 by agents like rifampin is even explored as a therapeutic strategy to provide an alternative inactivation pathway for vitamin D metabolites in patients with non-functional CYP24A1. grantome.comjci.org This underscores the functional role of CYP3A enzymes in the broader vitamin D metabolic cascade that can lead to lactone formation. grantome.comjci.org

Stereochemical Considerations in this compound Biosynthesis

The biosynthesis of this compound is a highly controlled process with significant stereochemical specificity. The spatial arrangement of atoms in the precursors and the specific action of enzymes dictate the final structure of the resulting diastereoisomer.

Analysis of Stereospecificity during Enzymatic Conversions

The enzymatic reactions leading to this compound are stereospecific, meaning the enzymes selectively produce a particular stereoisomer. Research has demonstrated the stereo-retained and stereo-selective lactonization of the four diastereoisomers of 23,25,26-trihydroxyvitamin D3 in kidney homogenates from vitamin D-supplemented chicks. acs.org This indicates that the enzyme system can distinguish between different stereochemical configurations of the substrate.

The conversion of precursors is highly dependent on their specific stereochemistry. Studies have shown that chemically synthesized (23S,25R)-25-hydroxyvitamin D3 26,23-lactol is efficiently converted to the corresponding lactone. nih.govcapes.gov.br The identification of a specific intermediate, (23S,25R)-25-hydroxyvitamin D3 26,23-lactol, as a direct biosynthetic precursor further confirms the stereospecific nature of the enzymatic conversion to the final lactone product. nih.govcapes.gov.br

Identification of Specific Diastereoisomers (e.g., (23S,25R)-25-hydroxyvitamin D3 26,23-lactone)

The major, naturally occurring form of this compound has been identified as (23S,25R)-25-hydroxyvitamin D3 26,23-lactone. nih.goviiarjournals.orgacs.org Its biosynthetic precursor, a lactol, was isolated and identified as (23S,25R)-25-hydroxyvitamin D3 26,23-lactol, confirming the stereochemistry at the 23rd and 25th positions to be S and R, respectively. nih.govcapes.gov.br Another potential intermediate in the pathway is 23,25-dihydroxyvitamin D3, which was isolated from in vitro incubations. nih.gov The stereoselective synthesis of all four possible diastereomers of calcitriol lactone (the 1α-hydroxylated form of this compound) has been achieved, further highlighting the importance of specific stereochemistry in this class of vitamin D metabolites. acs.orgnih.gov

| Identified Compound/Intermediate | Common Name/Abbreviation | Key Stereochemical Feature |

| (23S,25R)-25-hydroxyvitamin D3 26,23-lactone | This compound | Natural diastereoisomer (23S, 25R) |

| (23S,25R)-25-hydroxyvitamin D3 26,23-lactol | Calcifediol lactol | Biosynthetic precursor to the lactone |

| 23,25-dihydroxyvitamin D3 | - | Potential intermediate in the pathway |

| (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone | Calcitriol lactone | 1α-hydroxylated metabolite (23S, 25R) |

In Vitro and Ex Vivo Models for Biosynthetic Pathway Elucidation

The study of the metabolic pathways leading to this compound has been greatly facilitated by the use of various experimental models. These systems allow for the detailed investigation of enzymatic steps, substrate specificity, and the identification of metabolic intermediates.

Use of Tissue Homogenates (e.g., Chick Kidney Homogenates) in Metabolic Studies

Tissue homogenates, particularly from chick kidneys, have been instrumental in elucidating the biosynthetic pathway of this compound. nih.govnih.gov Early research established that the kidney is the primary site of synthesis, as nephrectomy in rats abolished the production of the lactone. nih.govnih.gov Subsequent in vitro studies demonstrated that kidney homogenates from vitamin D-supplemented chickens could effectively produce 25-hydroxyvitamin D3-26,23-lactone from its precursor, calcifediol. nih.govnih.gov

These models have also been crucial for studying stereospecificity. For instance, chick kidney homogenates were used to show that the conversion of 23S,25R,26-trihydroxyvitamin D3 to the lactone was efficient in tissue from vitamin D-supplemented chicks but not from vitamin D-deficient ones. nih.govcapes.gov.br In contrast, the conversion of the intermediate (23S,25R)-25-hydroxyvitamin D3 26,23-lactol to the final lactone occurred regardless of the vitamin D status of the animal, helping to map the sequence of metabolic events. nih.govcapes.gov.brresearchgate.net

Recombinant Enzyme Expression Systems for Pathway Dissection

To dissect the specific roles of individual enzymes, researchers utilize recombinant enzyme expression systems. drugbank.comresearchgate.net This involves expressing the cDNA for a particular cytochrome P450 enzyme, such as CYP24A1 or CYP27A1, in a host system like E. coli. drugbank.comresearchgate.netresearchgate.net The expressed enzymes can then be used in reconstituted systems to analyze their specific catalytic activities on vitamin D metabolites.

This approach has confirmed that human CYP24A1 can catalyze the C-23 oxidation pathway, which leads to the production of 1α,25-dihydroxyvitamin D3-26,23-lactone (calcitriol lactone). drugbank.comresearchgate.net Recombinant systems have also been essential in demonstrating the multifunctionality of enzymes like CYP27A1, which can produce multiple vitamin D metabolites. researchgate.net Furthermore, by using a panel of recombinant human CYP enzymes, studies have been able to pinpoint the essential role of the CYP3A family in the final step of this compound formation from its trihydroxy- intermediate. nih.gov

| Experimental Model | Key Findings |

| Tissue Homogenates (Chick Kidney) | - Confirmed kidney as the site of lactone synthesis. nih.gov- Demonstrated dependence of specific metabolic steps on vitamin D status. nih.gov- Used to isolate and identify intermediates like calcifediol lactol. nih.gov |

| Recombinant Enzyme Systems (E. coli) | - Confirmed CYP24A1 catalyzes the C-23 oxidation pathway to the lactone. drugbank.com- Dissected the specific roles of individual enzymes (CYP24A1, CYP3A) in the metabolic chain. nih.gov- Allowed for detailed analysis of substrate specificity and enzyme kinetics. researchgate.net |

Metabolic Fate and Regulation of Calcifediol Lactone

Position of Calcifediol (B1668214) Lactone in the Vitamin D Catabolic Cascade

The vitamin D metabolic pathway is designed not only to activate vitamin D to its hormonal form but also to clear excess metabolites to prevent toxicity. Calcifediol lactone is a terminal product of one of the primary catabolic pathways.

The journey begins with calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. nih.govdrugbank.com While a portion of calcifediol is converted to the active hormone calcitriol (B1668218) (1,25-dihydroxyvitamin D3), a significant fraction is directed towards catabolism, particularly when vitamin D levels are sufficient or high. This catabolic process is primarily mediated by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). nih.govwikipedia.org

CYP24A1 is a multi-functional enzyme that can initiate several different catabolic cascades. oup.com The most well-known is the C-24 oxidation pathway, which converts calcifediol into 24,25-dihydroxyvitamin D3 and ultimately leads to the production of calcitroic acid, which is excreted. nih.gov

However, CYP24A1 also possesses 23-hydroxylase activity, which initiates an alternative catabolic route. nih.govoup.com This C-23 oxidation pathway acts on calcifediol, leading to the formation of 25-hydroxyvitamin D3-26,23-lactone. ontosight.aidrugbank.com This process involves the formation of a stable lactone ring, rendering the molecule biologically inactive in the classical sense and marking it for clearance. ontosight.ai The formation of this compound is, therefore, a crucial step in the inactivation and disposal of excess calcifediol.

Distribution and Stability of this compound in Biological Systems

The distribution and stability of any vitamin D metabolite in the bloodstream are largely determined by its interaction with the vitamin D-binding protein (DBP) and its resulting metabolic clearance rate.

Vitamin D and its metabolites are hydrophobic and require a transport protein to circulate in the aqueous environment of the blood. The vitamin D-binding protein (DBP), a specific alpha-globulin synthesized in the liver, serves this function. frontiersin.orgidim.com.ar The affinity with which a metabolite binds to DBP is a critical determinant of its circulating concentration and half-life.

Research has demonstrated that this compound exhibits a particularly high affinity for DBP. In fact, DBP's affinity for 25OHD-lactones is the highest among all measured vitamin D metabolites. frontiersin.org This binding affinity is greater than that for calcifediol and significantly higher than for the active hormone, calcitriol. frontiersin.org

The strong binding to DBP has significant implications. It creates a large, stable circulating reservoir of this compound, sequestering it within the bloodstream and preventing its rapid clearance by the kidneys or uptake by tissues. frontiersin.org This tight binding suggests that this compound is a persistent metabolite in circulation.

Table 1: Relative Binding Affinity of Vitamin D Metabolites to Vitamin D-Binding Protein (DBP)

| Metabolite | Relative Binding Affinity to DBP |

| This compound | Highest |

| Calcifediol (25(OH)D) | High |

| 24,25-dihydroxyvitamin D3 | High |

| Calcitriol (1,25(OH)2D) | Low (10-100x lower than Calcifediol) |

| Vitamin D (Cholecalciferol) | Lowest |

Source: Data compiled from Frontiers in Endocrinology. frontiersin.org

The half-life of a vitamin D metabolite is inversely related to its metabolic clearance rate and strongly influenced by its DBP binding affinity. Metabolites that bind tightly to DBP are protected from degradation and have longer half-lives.

While a specific plasma half-life for this compound is not definitively established in the literature, its exceptionally high binding affinity for DBP suggests a prolonged circulating half-life, likely comparable to or even exceeding that of calcifediol. frontiersin.org For context, the half-lives of other major vitamin D metabolites vary widely. Calcitriol, which binds weakly to DBP, has a very short half-life of only a few hours. vitamind-journal.it In contrast, calcifediol, which binds with high affinity, has a half-life of approximately 2 to 3 weeks. nih.govvitamind-journal.it

Table 2: Comparative Half-Life of Major Vitamin D Metabolites

| Metabolite | Typical Plasma Half-Life |

| Cholecalciferol (Vitamin D3) | 19-25 hours (blood); functional half-life is many weeks due to storage |

| Calcifediol (25(OH)D3) | ~20-24 days |

| Calcitriol (1,25(OH)2D3) | ~5-8 hours |

Source: Data compiled from Nutrients and Clinical Cases in Mineral and Bone Metabolism. nih.govvitamind-journal.itnih.gov

Binding Affinity to Vitamin D-Binding Protein (DBP) and Implications for Circulating Levels

Regulatory Mechanisms Governing this compound Formation and Degradation

The production of this compound is not a static process but is dynamically regulated as part of the body's homeostatic control of mineral metabolism. The key levers of control are the availability of its precursor and the expression level of the enzyme responsible for its synthesis, CYP24A1.

The formation of this compound is fundamentally dependent on the availability of its direct precursor, calcifediol (25(OH)D3). nih.gov The enzymatic conversion of vitamin D to calcifediol in the liver is not tightly regulated and is largely dependent on the amount of substrate available from sun exposure or diet. oup.comresearchgate.net Consequently, higher levels of vitamin D lead to higher circulating concentrations of calcifediol.

The most critical point of regulation for this compound production is the transcriptional control of the CYP24A1 gene. wikipedia.org The expression of this catabolic enzyme is tightly regulated by the same hormones that control vitamin D activation, creating a sophisticated feedback system.

The primary inducer of CYP24A1 transcription is calcitriol (1,25(OH)2D3) itself. nih.govmdpi.com When calcitriol binds to the vitamin D receptor (VDR) in target tissues like the kidney, it strongly promotes the expression of CYP24A1. oup.com This creates a powerful negative feedback loop: high levels of the active hormone stimulate the production of the very enzyme that degrades both calcitriol and its precursor, calcifediol. This induction of CYP24A1 directly increases the production of this compound. researchgate.net

Other systemic hormones also regulate CYP24A1, fine-tuning its activity:

Fibroblast Growth Factor 23 (FGF23): This hormone, released from bone in response to high phosphate (B84403), also induces CYP24A1 expression, contributing to the downregulation of active vitamin D. oup.commdpi.com

Parathyroid Hormone (PTH): In contrast, PTH, which is secreted in response to low blood calcium, potently suppresses CYP24A1 expression in the kidney. nih.govoup.com This action conserves calcifediol and calcitriol by preventing their catabolism, thereby reducing the production of this compound.

This intricate regulation ensures that the catabolic pathway leading to this compound is most active when vitamin D stores and active hormone levels are high, and it is suppressed when the body needs to conserve vitamin D.

Table 3: Key Regulators of CYP24A1 Expression and Effect on this compound Production

| Regulator | Effect on CYP24A1 Expression | Consequent Impact on this compound Production |

| Calcitriol (1,25(OH)2D3) | Strong Induction | Increase |

| Fibroblast Growth Factor 23 (FGF23) | Induction | Increase |

| Parathyroid Hormone (PTH) | Suppression | Decrease |

Source: Data compiled from Endotext, MDPI, and Oxford Academic. nih.govoup.commdpi.com

Influence of Substrate Availability on Metabolic Flux

Species-Specific Differences in this compound Metabolism

The metabolic fate of vitamin D compounds, including the pathway leading to this compound, is significantly influenced by species-specific variations in enzyme activity. The key enzyme governing the catabolism of 25-hydroxyvitamin D (calcifediol) and 1,25-dihydroxyvitamin D (calcitriol) is the cytochrome P450 enzyme CYP24A1. nih.govoup.com This enzyme possesses dual catalytic functions, acting as both a 23-hydroxylase and a 24-hydroxylase. oup.compnas.orgnih.gov The balance between these two activities dictates the primary catabolic pathway and the nature of the resulting metabolites, which varies considerably across different species. nih.govpnas.orgsochob.cloup.com

Comparative Analysis of Metabolic Pathways Across Animal Models (e.g., Rodents vs. Humans)

The catabolism of active vitamin D metabolites proceeds via two main pathways initiated by CYP24A1: the C24-hydroxylation pathway and the C23-hydroxylation pathway. pnas.org The C24-hydroxylation pathway ultimately produces calcitroic acid, a biologically inactive compound that is rapidly excreted. mdpi.comresearchgate.net Conversely, the C23-hydroxylation pathway leads to the formation of a γ-lactone ring, resulting in metabolites such as 25-hydroxyvitamin D3 26,23-lactone (this compound). nih.govpnas.orgmdpi.com

Research has revealed distinct preferences for these pathways among different species:

Humans : In humans, the CYP24A1 enzyme predominantly exhibits 24-hydroxylase activity. nih.govpnas.org Consequently, the main catabolic route for vitamin D metabolites is the C24-oxidation pathway leading to calcitroic acid, although the C23-pathway is also utilized to some extent. pnas.orgmdpi.com

Rodents : The metabolic preference varies among rodents. Rats, for instance, primarily utilize the 24-hydroxylation pathway, similar to humans. pnas.orgmdpi.comnih.gov However, studies have also demonstrated the in vivo and in vitro production of 25-hydroxyvitamin D3 26,23-lactone in rats, indicating that the C23-pathway is also functional. pnas.orgpnas.org Guinea pigs, in contrast, preferentially 23-hydroxylate vitamin D metabolites. pnas.orgnih.gov

Other Species : The opossum is another species that favors the C23-hydroxylation pathway. mdpi.comnih.gov Studies involving kidney homogenates from vitamin D-supplemented chickens have also shown the capacity to produce 25-hydroxyvitamin D3 26,23-lactone. pnas.orgnih.govcapes.gov.br

These differences in metabolic pathways are attributed to variations in the CYP24A1 enzyme itself. It has been demonstrated that a single amino acid substitution (A326G) in the human CYP24A1 enzyme can shift its activity from primarily a 24-hydroxylase to a 23-hydroxylase, highlighting the molecular basis for these species-specific differences. pnas.orgnih.gov

| Species | Predominant CYP24A1-Mediated Pathway | Primary End Product | Reference |

|---|---|---|---|

| Human | C24-Hydroxylation | Calcitroic Acid | nih.govpnas.org |

| Rat | C24-Hydroxylation | Calcitroic Acid | pnas.orgmdpi.comnih.gov |

| Guinea Pig | C23-Hydroxylation | Lactone Metabolites | pnas.orgnih.gov |

| Opossum | C23-Hydroxylation | Lactone Metabolites | mdpi.comnih.gov |

| Chicken | C23-Hydroxylation demonstrated | Lactone Metabolites | pnas.orgnih.gov |

Implications of Differential 23-Hydroxylase Activity in various Organisms

The differential activity of the 23-hydroxylase pathway across species has significant physiological implications, primarily related to the distinct biological properties of the end products of the C23- and C24-hydroxylation pathways. pnas.org

The C24-hydroxylation pathway is largely considered a mechanism for inactivating and eliminating excess vitamin D. researchgate.net Its final product, calcitroic acid, is biologically inert and is quickly cleared from the body. pnas.orgmdpi.comnih.gov The critical role of this inactivation is underscored in Cyp24a1 knockout mice, which are unable to effectively catabolize calcitriol and consequently suffer from severe hypercalcemia and impaired bone mineralization. researchgate.net

In contrast, the C23-hydroxylation pathway produces lactone metabolites, such as 1,25(OH)₂D₃-26,23-lactone, which are not merely inactive byproducts. oup.com These lactones have been identified as potent antagonists of the vitamin D receptor (VDR). pnas.orgmdpi.comnih.gov They exhibit greater metabolic stability and superior binding to the vitamin D-binding protein (VDBP) compared to calcitroic acid. pnas.orgmdpi.com

The functional significance of having a dominant C23-hydroxylation pathway may be a protective adaptation. mdpi.comnih.gov It is hypothesized that species with higher 23-hydroxylase activity may be better equipped to handle a vitamin D challenge, such as excessive dietary intake of vitamin D, calcium, or phosphorus. mdpi.comnih.gov By converting the potent agonist 1,25(OH)₂D₃ into a VDR antagonist, the lactone pathway could provide a mechanism to attenuate the biological effects of vitamin D, thereby protecting against potential toxicity. mdpi.com

| Characteristic | C24-Pathway Product (Calcitroic Acid) | C23-Pathway Product (e.g., 1,25(OH)₂D₃-26,23-lactone) | Reference |

|---|---|---|---|

| Biological Activity | Inactive | Vitamin D Receptor (VDR) Antagonist | pnas.orgmdpi.comnih.gov |

| Metabolic Stability | Rapidly cleared | Greater metabolic stability | pnas.orgmdpi.com |

| Physiological Role | Inactivation and excretion of excess vitamin D | Protective mechanism against vitamin D toxicity | mdpi.comresearchgate.netnih.gov |

Molecular and Cellular Mechanisms of Action of Calcifediol Lactone

Interactions with Vitamin D Receptors (VDR) and Other Nuclear Receptors

The primary mechanism of action for vitamin D compounds, including calcifediol (B1668214) lactone and its derivatives, involves their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. researchgate.netjst.go.jp This interaction is pivotal in mediating the genomic effects of these compounds.

Assessment of Binding Affinity to Classical Nuclear VDR

The binding affinity of calcifediol lactone analogues to the classical nuclear VDR has been a subject of detailed investigation. The naturally occurring metabolite, 1α,25-dihydroxyvitamin D₃-26,23-lactone, is a major product of 1α,25-dihydroxyvitamin D₃ (calcitriol) metabolism. oup.com Synthetic analogues, such as (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone, commonly known as TEI-9647, have been developed to probe and modulate VDR activity. oup.comjst.go.jp

Studies have shown that TEI-9647 binds to the VDR with an affinity approximately 10 times lower than that of calcitriol (B1668218), the natural high-affinity ligand. oup.comnih.gov The (23R)-epimer, TEI-9648, exhibits even weaker binding. jst.go.jp Despite this lower affinity compared to calcitriol, the binding is specific and sufficient to elicit significant biological effects. The binding affinity of another analogue, (23S)-1α-OH-D₃-26,23-lactone (TEI-9616), which lacks the 25-dehydro group, is also noted, but this compound functions as an agonist. oup.com The 25-dehydro functionality is considered essential for the antagonistic properties of TEI-9647. oup.com

| Compound | Relative VDR Binding Affinity (Compared to Calcitriol) | Primary Activity | Reference |

|---|---|---|---|

| Calcitriol (1α,25(OH)₂D₃) | High (Reference) | Agonist | oup.com |

| TEI-9647 | ~10-fold lower than Calcitriol | Antagonist (in human VDR) | oup.comnih.gov |

| TEI-9648 | Lower than TEI-9647 | Antagonist | jst.go.jp |

| TEI-9616 | Data not specified, but binds | Agonist | oup.com |

Investigation of Effects on VDR-Retinoid X Receptor (RXR) Heterodimerization

Upon ligand binding, the VDR typically forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) on target genes to regulate transcription. researchgate.netsemanticscholar.org Investigations have revealed that this compound analogues can interfere with this critical step.

Specifically, TEI-9647 has been shown to inhibit the formation of the VDR-RXR heterodimer. nih.govoup.com This disruption prevents the proper assembly of the transcriptional machinery on the VDRE, forming a key part of its antagonistic mechanism. While some studies suggest that VDR-RXR can still bind to DNA in the presence of antagonists, the subsequent steps required for gene activation are impaired. oup.com The antagonist TEI-9647 was found to not influence VDR-DNA binding but did reduce the interaction between VDR and the coactivator SRC-1. nih.gov

Characterization of Agonistic, Partial Agonistic, or Antagonistic Activities in Transfection Assays

Transfection assays are crucial for characterizing the functional activity of VDR ligands. Through these assays, this compound analogues, particularly TEI-9647, have been firmly identified as VDR antagonists. medchemexpress.comglpbio.com

In transient transfection systems using reporter genes linked to a VDRE, TEI-9647 effectively antagonizes the transcriptional activation induced by the agonist 1α,25(OH)₂D₃. nih.govoup.com For instance, in Cos-1 cells, 20 nM of TEI-9647 was found to antagonize VDR-mediated transcription by 50% when stimulated by 1 nM of calcitriol. nih.gov This inhibitory action is dose-dependent and specific to the VDR pathway, as TEI-9647 does not block the cellular effects of agents like retinoic acid. nih.govoup.com

Interestingly, the activity of TEI-9647 exhibits species specificity. It acts as an antagonist in human cells but can function as a weak agonist in rodent cells. oup.comnih.gov This difference has been traced to specific amino acid residues in the C-terminal region of the VDR, particularly cysteine residues at positions 403 and 410 in the human VDR, which are absent in the rat VDR. oup.comrcsb.org The interaction between the lactone's side chain and these cysteine residues is critical for its antagonistic effect in human cells. jst.go.jprcsb.org

Modulation of Genomic and Non-Genomic Signaling Pathways by Lactone Derivatives

The binding of this compound to the VDR initiates a cascade of events that modulate both genomic and non-genomic signaling pathways, ultimately altering cellular function.

Impact on Gene Expression Profiles via VDR-Mediated Transcription in Cell Lines

The antagonistic nature of this compound analogues is evident in their impact on the expression of VDR target genes. In various human cell lines, including the promyelocytic leukemia cell line HL-60 and osteosarcoma cells, TEI-9647 has been shown to inhibit the 1α,25(OH)₂D₃-induced expression of key genes. nih.govmedchemexpress.com

For example, TEI-9647 suppresses the upregulation of the gene encoding 24-hydroxylase (CYP24A1), a primary VDR target gene involved in vitamin D catabolism. nih.govmedchemexpress.com It also blocks the induced expression of cell cycle regulators like p21. nih.govmedchemexpress.com In HL-60 cells, TEI-9647 dose-dependently blocks the differentiation into monocytes that is normally induced by calcitriol, a process reliant on VDR-mediated gene transcription. nih.govmedchemexpress.com This inhibition is demonstrated by the prevention of changes in cell surface markers like CD11b and CD71. medchemexpress.com

| Cell Line | Process/Gene Target | Effect of TEI-9647 | Reference |

|---|---|---|---|

| HL-60 (Human Leukemia) | Cell Differentiation | Inhibits 1α,25(OH)₂D₃-induced differentiation | nih.govmedchemexpress.com |

| HL-60, SaOS-2 (Human Osteosarcoma) | CYP24A1 Gene Expression | Inhibits 1α,25(OH)₂D₃-induced expression | nih.gov |

| SaOS-2, MG-63 (Human Osteosarcoma) | p21 Gene Expression | Suppresses 1α,25(OH)₂D₃-induced expression | nih.govmedchemexpress.com |

| Human Bone Marrow Cells | Osteoclast Formation | Inhibits 1α,25(OH)₂D₃-induced formation | nih.gov |

Exploration of Rapid, Non-Transcriptional Effects in Cellular Systems

Beyond the well-documented genomic actions that involve gene transcription, vitamin D metabolites can also elicit rapid, non-genomic effects. semanticscholar.orgnih.gov These responses are typically mediated through membrane-associated receptors, including a form of the VDR (mVDR), and involve the rapid activation of intracellular signaling cascades. nih.govmdpi.comencyclopedia.pub

While the majority of research on this compound analogues like TEI-9647 has focused on their antagonism of nuclear VDR-mediated genomic actions, the distinction is important. medchemexpress.comglpbio.com Studies have shown that TEI-9647 specifically inhibits the genomic effects of calcitriol, such as HL-60 cell differentiation, but not the non-genomic effects observed in other cell lines like NB4. nih.gov This suggests that this compound's antagonistic action is primarily directed at the transcriptional level. The non-genomic pathways, which can be triggered by calcitriol and calcifediol, involve the rapid generation of second messengers like calcium ions and the activation of protein kinases such as PKC and MAPK. mdpi.comencyclopedia.pub The current body of research on this compound itself does not provide extensive details on its direct modulation of these specific rapid, non-transcriptional pathways, with the focus remaining on its role as a nuclear VDR antagonist.

Cellular Responses to this compound Exposure in Research Models

This compound and its derivatives have been the subject of in vitro studies to determine their effects on cellular processes, particularly differentiation and proliferation. These compounds often exhibit distinct activities compared to the primary active vitamin D metabolite, calcitriol.

Research has shown that certain lactone analogs of vitamin D can act as antagonists to the vitamin D receptor (VDR). For instance, 1α,25-dihydroxyvitamin D3-26,23-lactone is known to be a VDR antagonist, and this antagonism is confirmed by its ability to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells. researchgate.net Similarly, related compounds, 1α,25-dihydroxyvitamin D3-26-23-lactams (where the lactone oxygen is replaced by nitrogen), also demonstrate an antagonistic effect on the differentiation induced by calcitriol in HL-60 cells. researchgate.net This suggests that the lactone moiety plays a crucial role in modulating VDR-mediated gene transcription related to cell differentiation.

In contrast, some studies have reported moderate pro-differentiating activities of other vitamin D analogs featuring a lactone ring on HL-60 cells. nih.gov The effects on proliferation are also notable. The anti-cancer properties of vitamin D compounds are often linked to their ability to reduce cell proliferation by inducing cell cycle arrest, typically at the G1/G0 phase. mdpi.com While much of this research focuses on calcitriol, studies on its analogs suggest similar pathways. mdpi.com For example, vitamin D3 has been shown to significantly inhibit cell proliferation and promote apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MDA-MB-435), prostate cancer (LNCaP), and osteosarcoma (U20S). nih.gov The synergistic action of calcifediol with chemotherapeutic agents like doxorubicin (B1662922) has also been observed to reduce the viability of MCF-7 breast cancer cells, highlighting the potential of vitamin D compounds in inhibiting cancer cell proliferation. viamedica.pl

The table below summarizes the observed effects of this compound and related analogs on cellular differentiation and proliferation in selected in vitro models.

| Cell Line | Compound | Observed Effect | Reference |

| HL-60 (Leukemia) | 1α,25-dihydroxyvitamin D3-26,23-lactone | Inhibition of cellular differentiation (VDR antagonist) | researchgate.net |

| HL-60 (Leukemia) | 1α,25-dihydroxyvitamin D3-26-23-lactams | Antagonistic effect on calcitriol-induced differentiation | researchgate.net |

| HL-60 (Leukemia) | PRI-1731, PRI-1733 (Lactone analogs) | Moderate pro-differentiating activity; inhibition of proliferation | nih.gov |

| MDA-MB-435 (Breast Cancer) | Vitamin D3 | Inhibition of proliferation; induction of apoptosis | nih.gov |

| LNCaP (Prostate Cancer) | Vitamin D3 | Inhibition of proliferation; induction of apoptosis | nih.gov |

| U20S (Osteosarcoma) | Vitamin D3 | Inhibition of proliferation; induction of apoptosis | nih.gov |

The immunomodulatory capacity of vitamin D is well-established, with its active form, calcitriol, influencing a wide range of immune cells. unisi.itmdpi.comresearchgate.net The vitamin D receptor (VDR) is expressed in activated T and B lymphocytes, monocytes, and dendritic cells, making them responsive to vitamin D signaling. mdpi.comresearchgate.net

At the cellular level, calcitriol has been shown to inhibit the proliferation and differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells. unisi.it This action shifts the immune response towards a more tolerogenic T helper 2 (Th2) phenotype, which is associated with an increase in anti-inflammatory cytokines like IL-10. unisi.it Furthermore, vitamin D can promote the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. mdpi.com Early studies demonstrated that calcitriol is a potent inhibitor of T-lymphocyte proliferation stimulated by lectins, an effect mediated at least in part by the suppression of Interleukin-2 (IL-2) production. dartmouth.edu

While extensive research has focused on calcitriol and calcifediol, specific investigations into the immunomodulatory properties of this compound at the cellular level are less common in the available literature. However, studies on related compounds provide some insight. For example, supplementation with calcifediol in clinical trials has been linked to changes in lymphocyte activity, such as increased proliferation indices and reduced reactivity against islet autoantigens in patients with type 1 diabetes. nih.govresearchgate.net Another analog, alphacalcidiol, was found to have dual effects on lymphocyte proliferation, depending on the prior activation state of the cells. clinexprheumatol.org

Given that this compound can act as a VDR modulator, it is plausible that it possesses immunomodulatory activities. However, direct evidence detailing its specific effects on T-cell differentiation and function remains an area for further investigation.

Effects on Cellular Differentiation and Proliferation in In Vitro Systems

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of vitamin D compounds is intrinsically linked to their molecular structure, particularly the conformation of the side chain, which dictates the affinity and manner of binding to the vitamin D receptor (VDR). Structure-activity relationship (SAR) studies have been crucial in elucidating how modifications to the lactone ring and its adjacent substituents influence VDR interaction and subsequent biological response.

The introduction of a 26,23-lactone ring into the side chain of vitamin D metabolites significantly alters their binding characteristics. Studies comparing the lactones of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 found that the presence of the lactone ring increased their ability to displace radiolabeled 25-hydroxyvitamin D3 from the plasma vitamin D binding protein (DBP) by two to three times. nih.gov

More profound differences are observed in binding to the VDR. The stereochemistry at the C23 and C25 positions is critical. For instance, the unnatural (23R,25S) diastereomer of 25-hydroxyvitamin D3-26,23-lactone was found to be 10 times more potent than the natural (23S,25R) form in displacing radiolabeled calcitriol from its intestinal receptor. nih.gov Similarly, the unnatural (23R,25S) form of 1,25-dihydroxyvitamin D3-26,23-lactone was three times more potent than its natural counterpart in the same assay. nih.gov These findings underscore the sensitivity of the VDR ligand-binding pocket to the spatial arrangement of the side chain.

Further studies on VDR antagonists, such as the lactone analog TEI-9647, have shown that the C-23S configuration generally confers higher activity. acs.org However, modifications to the side chain, such as increasing the size of substituents at C-22 in related analogs, can lead to a decrease in VDR binding affinity compared to calcitriol. acs.org

The table below summarizes key SAR findings for this compound and its derivatives.

| Compound/Modification | Key Finding | Impact on VDR/DBP Binding | Reference |

| 25(OH)D3-26,23-lactone & 1,25(OH)2D3-26,23-lactone | Presence of lactone ring | 2-3x increased displacement from DBP | nih.gov |

| (23R,25S)-25(OH)D3-26,23-lactone (Unnatural) | Stereochemistry at C23/C25 | 10-fold more potent in displacing 1,25(OH)2[3H]D3 from VDR vs. natural form | nih.gov |

| (23R,25S)-1,25(OH)2D3-26,23-lactone (Unnatural) | Stereochemistry at C23/C25 | 3-fold more potent in displacing 1,25(OH)2[3H]D3 from VDR vs. natural form | nih.gov |

| TEI-9647 & related lactone antagonists | C-23S configuration | Provides higher antagonistic activity | acs.org |

| Side-chain modifications in lactone analogs | Increasing size of C-22 substituent | Decreased VDR binding affinity | acs.org |

The unique biological profiles of vitamin D lactone derivatives, particularly their VDR antagonistic properties, have prompted the design and synthesis of a wide array of novel analogs. These synthetic efforts aim to create molecular tools for probing the mechanisms of VDR action and to develop compounds with potentially therapeutic applications, such as dissociating the anti-proliferative effects of vitamin D from its calcemic effects. mdpi.com

A key target for synthesis has been (23S,25R)-calcitriol lactone, a major mammalian metabolite of vitamin D, along with its various diastereoisomers. google.com Convergent synthesis strategies, often employing a Wittig-Horner reaction to couple an A-ring synthon with a CD-ring/side-chain fragment, are commonly used. mdpi.com

Extensive work has been done on synthesizing 25-dehydro-1α-hydroxyvitamin D3-26,23-lactones, which serve as a scaffold for VDR antagonists like TEI-9647 and TEI-9648. nih.govacs.org Numerous analogs have been created with systematic modifications to explore structure-activity relationships. These include:

Variations in C-23 configuration.

Mono- or disubstitution at C-24 with groups such as methyl, ethyl, propyl, and butyl. nih.gov

Substitution at C-2α with groups like methyl or hydroxypropoxy. nih.gov

Modification of the A-ring , such as the removal of the C19-methylene group to create 19-nor analogs. mdpi.com For example, 25-methylene-26,23-lactone-2-methylene-1α-OH-19-nor-vitamin D3 analogs have been synthesized to combine the features of the lactone side chain with the known biological selectivity of 19-nor compounds. mdpi.com

Introduction of fluorine atoms at various positions to alter metabolic stability and binding affinity. researchmap.jp

Another innovative approach involves replacing the oxygen atom in the lactone ring with a nitrogen atom to create lactam analogs. These 1α,25-dihydroxyvitamin D3-26,23-lactams have been synthesized and identified as VDR antagonists, further expanding the chemical space for VDR modulators. researchgate.net These synthetic analogs are invaluable for studying the conformational changes in the VDR upon ligand binding and for understanding the structural basis of agonism versus antagonism. acs.org

Analytical and Methodological Approaches in Calcifediol Lactone Research

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

The accurate measurement of Calcifediol (B1668214) lactone and other vitamin D metabolites is crucial for understanding their physiological roles. Due to their structural similarity and varying concentrations in biological fluids, advanced analytical methods are required for their separation and detection.

High-Performance Liquid Chromatography (HPLC) in Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of vitamin D metabolites. nih.govukaazpublications.com Its application is essential for isolating Calcifediol lactone from other structurally similar compounds, such as its precursor, calcifediol (25-hydroxyvitamin D3), and other dihydroxyvitamin D3 metabolites. nih.gov

A specific HPLC system has been developed for the baseline resolution of the three principal circulating metabolites of vitamin D3 in vitamin D-replete animals: 25-hydroxyvitamin D3, 24(R),25-dihydroxyvitamin D3, and 25-hydroxyvitamin D3-26,23-lactone (this compound). nih.gov This system utilizes a cyano-bonded phase packing and a solvent mixture of hexane-isopropanol-methanol, which provides strong retention for carbonyl-containing vitamin D metabolites, enabling their unequivocal analysis in plasma samples and in vitro renal metabolite studies. nih.gov The development of such methods often follows an Analytical Quality by Design (AQbD) approach to ensure robustness and reliability for routine assays. ukaazpublications.comjapsonline.com The lipophilic nature of these compounds makes reversed-phase (RP-HPLC) a common and effective choice for their separation. japsonline.com

Table 1: HPLC System for Vitamin D Metabolite Separation

| Component | Specification | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Cyano-bonded phase packing | Provides strong retention of carbonyl-containing metabolites. | nih.gov |

| Mobile Phase | Hexane-isopropanol-methanol (94:5:1) | Elutes and separates the metabolites based on polarity. | nih.gov |

| Target Analytes | 25-hydroxyvitamin D3, 24(R),25-dihydroxyvitamin D3, 25-hydroxyvitamin D3-26,23-lactone | Simultaneous resolution of major circulating vitamin D3 metabolites. | nih.gov |

| Detection | Photodiode Array (PDA) | Quantifies the separated compounds based on UV absorbance (e.g., at 265 nm). | japsonline.com |

Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Profiling

For enhanced sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). bham.ac.uk This combination is a powerful tool for the simultaneous measurement of multiple vitamin D metabolites, even those present at very low concentrations. researcher.lifenih.gov LC-MS/MS offers superior selectivity compared to immunoassays, as it differentiates analytes through both chromatographic separation and their unique mass-to-charge ratios. bham.ac.uk

The development of LC-MS/MS methods for vitamin D metabolite profiling, including this compound, is critical for clinical research. oup.com These multiplex assays allow for the simultaneous quantification of compounds like 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 25-hydroxyvitamin D3 26,23-lactone from a single sample. bham.ac.ukoup.com The data generated can reveal not only the absolute concentrations of each metabolite but also the ratios between them, which can be highly indicative of metabolic pathway activity and disease states. oup.com To overcome the low ionization efficiency of some vitamin D derivatives, chemical derivatization techniques are sometimes employed to enhance sensitivity. mdpi.com

Application of Isotope-Dilution Mass Spectrometry for Precision Measurement

Isotope-Dilution Mass Spectrometry (IDMS) is recognized as a reference method for achieving the highest accuracy and precision in quantitative analysis. amazon.comfda.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard. amazon.comnih.gov

The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. amazon.com This approach effectively corrects for variations in sample extraction and ionization efficiency, leading to highly reliable and reproducible results. fda.govnih.gov The synthesis of deuterium-labeled internal standards for metabolites like 25(OH)D3-23,26-lactone is a crucial step in developing these high-precision assays. mdpi.com ID-LC-MS/MS methods are robust and suitable for routine, high-throughput analysis of vitamin D metabolites in human serum, providing an interference-free platform for clinical and research applications. nih.gov

Development of Advanced Biosensor Technologies for Research Applications

While chromatographic and spectrometric methods provide high accuracy, there is growing interest in developing faster and more cost-effective technologies for analyzing vitamin D metabolites. Biosensors represent a promising alternative for research applications, offering rapid detection and the potential for high-throughput screening.

Genetically Encoded Biosensors Leveraging VDR-RXRA Complexes for Metabolite Detection

A novel approach in this area is the engineering of genetically encoded biosensors. acs.orgacs.orgnih.gov These biosensors are designed based on the natural mechanism of vitamin D action, which involves the binding of active metabolites to the Vitamin D Receptor (VDR). mdpi.comoup.com Upon ligand binding, VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). uniprot.orguniprot.org This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) to regulate gene transcription. mdpi.comresearchgate.net

Researchers have leveraged this mechanism by creating two-component biosensors in host organisms like Saccharomyces cerevisiae. researcher.lifeacs.orgnih.gov These systems typically involve fusing the VDR ligand-binding domain to a DNA-binding domain (like GAL4) and the RXR to a transcriptional activation domain (like VP16). acs.orgacs.orgnih.gov When a VDR ligand such as a vitamin D metabolite is present, it induces the formation of the VDR-RXR complex, which in turn activates the transcription of a reporter gene (e.g., a fluorescent protein), providing a measurable output signal. acs.org While initially developed for detecting calcifediol and calcitriol (B1668218), this VDR-RXR-based platform provides a foundational technology that could be adapted for the study of other VDR-binding metabolites like this compound.

Table 2: Components of a VDR-RXRA-Based Genetically Encoded Biosensor

| Component | Role in Biosensor | Natural Function Counterpart | Reference |

|---|---|---|---|

| VDR Ligand-Binding Domain | Binds the target vitamin D metabolite, initiating the sensor's response. | Binds active vitamin D metabolites to initiate cellular signaling. | acs.orgacs.orgnih.gov |

| RXR Alpha (RXRA) | Dimerizes with the ligand-bound VDR. | Forms a heterodimer with VDR to bind DNA. | acs.orgacs.orgnih.gov |

| DNA-Binding Domain (e.g., GAL4) | Fused to VDR, it directs the complex to a specific promoter in the reporter system. | The DNA-binding domain of the native VDR targets VDREs. | acs.org |

| Activation Domain (e.g., VP16) | Fused to RXRA, it recruits transcriptional machinery to activate the reporter gene. | Coactivator proteins are recruited by the VDR-RXR complex to initiate transcription. | acs.org |

| Reporter Gene (e.g., yEGFP) | Produces a quantifiable signal (e.g., fluorescence) upon activation. | Vitamin D-responsive genes are transcribed to produce proteins. | acs.org |

Applications in In Vitro Screening and Metabolic Pathway Characterization

The developed biosensors have demonstrated practical utility in various research applications. acs.org They offer a simple and rapid method for the in vitro screening and quantification of vitamin D metabolites in different types of samples, such as dietary supplements, without the need for the complex sample preparation and expensive instrumentation associated with HPLC or LC-MS/MS. acs.orgnih.gov The ability to perform parallel measurements on multiple samples makes them suitable for high-throughput screening assays. acs.org

Furthermore, these biosensor systems are valuable tools for characterizing metabolic pathways. nih.gov For instance, engineered E. coli that express key metabolic enzymes, such as human CYP24A1, can be used to produce various vitamin D metabolites, including those in the C-23 hydroxylation pathway that leads to this compound. nih.gov By combining such enzymatic synthesis systems with biosensor-based detection, researchers can effectively study the steps of vitamin D metabolism and screen for the activity of different analogs. nih.gov This approach facilitates a deeper understanding of the functional roles of metabolites like this compound and aids in the identification of enzymes that can be engineered to improve the production of therapeutic compounds. researchgate.net Recent in vitro studies have also explored the direct effects of calcifediol, showing it can induce rapid, non-genomic responses such as increases in intracellular calcium, highlighting the diverse screening applications for understanding vitamin D metabolite functions. unifi.it

In Vitro and In Vivo Research Models for this compound Studies

The investigation of this compound, a key catabolite in the vitamin D endocrine system, relies on a variety of sophisticated research models. These models, spanning from genetically engineered animals to specialized cell and tissue culture systems, are essential for dissecting its metabolic pathways and understanding its molecular functions. Each model offers unique advantages for exploring different facets of this compound biology, from its systemic formation to its localized effects within specific tissues.

Application of Gene-Edited Animal Models (e.g., Cyp24a1 Knockout Rats) for Metabolic Studies

Gene-edited animal models are powerful tools for studying the physiological roles of specific genes in a whole-animal context. a-star.edu.sg The development of technologies like CRISPR/Cas9 has enabled the faster and more precise creation of such models, including for rats and mice, which are crucial for investigating metabolic pathways. a-star.edu.sgresearchgate.netnih.gov

In the context of vitamin D metabolism, rat models with a targeted deletion (knockout, KO) of the Cyp24a1 gene have been instrumental in clarifying the formation of this compound. nih.gov The CYP24A1 enzyme is the primary catalyst for the degradation of both calcifediol (25-hydroxyvitamin D3) and calcitriol (1,25-dihydroxyvitamin D3). mdpi.comgenecards.orgnih.gov

Studies using Cyp24a1 KO rats, generated via the CRISPR/Cas9 system, have revealed critical details about the metabolic fate of calcifediol. nih.gov When wild-type rats were administered calcifediol, researchers identified five key metabolites in their plasma; these metabolites were absent in the Cyp24a1 KO rats. nih.gov Among these, 25(OH)D3-26,23-lactone (this compound) was identified as the second most abundant metabolite. nih.gov This finding initially suggested that CYP24A1 was solely responsible for the entire pathway leading to this compound. nih.gov

However, further investigation using these models uncovered a more complex mechanism. When an intermediate metabolite, 23S,25R,26(OH)3D3, was administered directly to the Cyp24a1 KO rats, plasma this compound was detected. nih.gov This pivotal result indicated that while CYP24A1 is essential for the initial conversion steps of calcifediol, the final conversion of 23,25,26(OH)3D3 to this compound is mediated by other enzymes. nih.gov Subsequent enzymatic studies pointed to the CYP3A family of cytochrome P450 enzymes as playing a crucial role in this final step in both rats and humans. nih.gov These gene-edited models have thus been invaluable for dissecting the sequential enzymatic steps involved in the biosynthesis of this compound. nih.gov

Table 1: Metabolite Detection in Wild-Type vs. Cyp24a1 KO Rats

| Administered Compound | Rat Model | This compound Detected in Plasma? | Key Finding |

|---|---|---|---|

| Calcifediol (25(OH)D3) | Wild-Type | Yes | Demonstrates the complete, functional metabolic pathway. nih.gov |

| Calcifediol (25(OH)D3) | Cyp24a1 KO | No | Confirms CYP24A1 is essential for an early step in the pathway. nih.gov |

| 23S,25R,26(OH)3D3 (Intermediate) | Cyp24a1 KO | Yes | Reveals a CYP24A1-independent enzyme (e.g., CYP3A) catalyzes the final lactonization step. nih.gov |

Cell Culture Systems for Molecular Mechanism Elucidation

Cell culture systems provide a controlled, in vitro environment essential for elucidating the molecular mechanisms of vitamin D metabolites. mdpi.com These systems allow researchers to study specific cellular responses, receptor interactions, and gene regulation without the systemic complexities of an in vivo model. mdpi.comoatext.com

While this compound is primarily considered a catabolic product, studies on its structural analogs suggest it may possess biological activity, particularly in modulating the vitamin D receptor (VDR). acs.org The VDR is a nuclear receptor that, upon binding a ligand like calcitriol, partners with the retinoid X receptor (RXR) to regulate the transcription of numerous target genes. nih.govtandfonline.commdpi.com

Cell-based assays are critical for evaluating how different compounds interact with the VDR. For instance, human kidney cell lines (e.g., HEK293) can be engineered with a luciferase reporter gene linked to a vitamin D response element (VDRE). mdpi.com This allows for the quantification of VDR transactivation; a potent VDR agonist will induce a strong luciferase signal. Research on lactone analogs of vitamin D using such systems has shown that the lactone structure can confer VDR antagonist properties. acs.org The analog TEI-9647, which features a lactone ring, was found to destabilize the ligand-binding domain of the VDR, likely preventing the effective recruitment of coactivator proteins necessary for gene transcription. acs.org

Furthermore, cell culture models such as human preosteoblastic cells and peripheral blood mononuclear cells (PBMCs) have been used to investigate both the genomic and rapid, non-genomic actions of vitamin D compounds. mdpi.comnih.gov While calcifediol itself can bind to the VDR and regulate gene expression, albeit with lower affinity than calcitriol, the specific actions of this compound at the molecular level remain an area of active investigation. mdpi.comnih.gov Cell systems provide the necessary platform to determine if this compound can bind to the VDR or other receptors, and whether it acts as an agonist, antagonist, or has no direct signaling role. mdpi.comresearchgate.net

Table 2: Application of Cell Culture Systems in Vitamin D Research

| Cell Model | Application | Example Finding |

|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Studying hormonal effects and non-genomic pathways. mdpi.com | Used to analyze intracellular calcium mobilization in response to vitamin D metabolites. mdpi.com |

| Peripheral Blood Mononuclear Cells (PBMCs) | Investigating gene regulatory functions of vitamin D metabolites. nih.gov | High concentrations of calcifediol affect gene expression in a manner comparable to calcitriol. nih.gov |

| Human Kidney Cells (e.g., HEK293) | Quantifying VDR transactivation using reporter gene assays. mdpi.com | Used to test the potency of synthetic vitamin D analogs in activating the VDR. mdpi.com |

| VDR Knockout Cell Lines | Distinguishing between VDR-dependent and VDR-independent effects. mdpi.commdpi.com | Cultured cartilage cells from VDR knockout mice helped show that some vitamin D effects are mediated by rapid, membrane-associated mechanisms. mdpi.commdpi.com |

Ex Vivo Organ Culture Models for Investigating Local Metabolism

Ex vivo organ culture models represent a crucial intermediate between in vitro cell culture and in vivo animal studies. nih.gov This technique involves maintaining fragments of intact tissue in a culture system that preserves their three-dimensional architecture, cellular diversity, and native cell-matrix interactions. nih.govresearchgate.net This approach is particularly valuable for studying the local metabolism of compounds in a context that closely mimics the tissue's natural environment. oatext.com

The synthesis and catabolism of vitamin D metabolites can vary significantly between different tissues. tandfonline.com While the kidney is the primary site for producing circulating calcitriol, many other tissues, including bone, colon, and prostate, can perform local metabolic conversions. tandfonline.commdpi.com Ex vivo organ cultures of these tissues provide an ideal platform to investigate the localized formation of this compound and its regulation. For example, by culturing explants of human bone or kidney tissue, researchers can study the activity of enzymes like CYP24A1 and CYP3A within their native cellular environment. researchgate.net

This methodology allows for the study of how local factors, such as cytokines or growth factors present in the tissue microenvironment, might influence the rate of this compound production. It also enables the direct measurement of metabolite formation within a specific human tissue, bridging the gap between animal models and human physiology. nih.gov Ex vivo cultures have been successfully used to study bone biology, cancer-induced bone disease, and drug responses, demonstrating their utility and relevance. nih.govresearchgate.netfrontiersin.org Applying this model to this compound research would allow for a detailed examination of its local production and potential functions in tissues that are key targets for vitamin D action.

Table 3: Comparison of Research Models for Studying this compound

| Model Type | Primary Advantage | Limitation | Relevance to this compound |

|---|---|---|---|

| Gene-Edited Animal Models | Provides systemic, whole-body context for metabolism. nih.gov | Potential species differences in metabolic pathways. nih.gov | Essential for identifying the enzymes responsible for its formation in vivo (e.g., CYP24A1, CYP3A). nih.gov |

| In Vitro Cell Culture | High-throughput; allows for precise control over experimental conditions to study molecular mechanisms. mdpi.com | Lacks 3D tissue architecture and complex cell-cell interactions. nih.gov | Ideal for determining direct molecular actions, such as interaction with the VDR and subsequent gene regulation. acs.org |

| Ex Vivo Organ Culture | Preserves native tissue microenvironment, including 3D structure and cellular diversity. nih.govresearchgate.net | Limited culture duration compared to cell lines; lower throughput. mdpi.com | Uniquely suited for studying the regulation of local (tissue-specific) metabolism and formation of this compound. oatext.com |

Comparative Biochemistry and Analog Research of Lactone Containing Vitamin D Metabolites

Comparison of Calcifediol (B1668214) Lactone with Other Key Vitamin D Metabolites

The vitamin D endocrine system is characterized by a cascade of metabolic conversions, each yielding compounds with distinct physiological roles. Calcifediol lactone, a terminal metabolite, is best understood in comparison to its precursors, 25-hydroxyvitamin D3 (calcifediol) and 1,25-dihydroxyvitamin D3 (calcitriol).

Distinguishing Metabolic Roles from 25-Hydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3

The metabolic pathway of vitamin D3 is a tightly regulated process designed to produce the active hormone, calcitriol (B1668218), while also providing mechanisms for its clearance. 25-hydroxyvitamin D3 (calcifediol) serves as the primary circulating form of vitamin D and the main precursor for calcitriol. drugbank.comwikipedia.orgmdpi.com It is synthesized in the liver and represents the body's vitamin D stores. drugbank.commdpi.com Its principal metabolic function is to be available for subsequent hydroxylation. mdpi.com

The hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol), is produced primarily in the kidneys. mdpi.com Calcitriol is the principal mediator of vitamin D's effects, binding to the vitamin D receptor (VDR) to regulate gene expression involved in calcium and phosphate (B84403) homeostasis. drugbank.comnih.gov It exerts its effects on the intestines, bones, and kidneys to maintain mineral balance. mdpi.com

In contrast, this compound (25-hydroxyvitamin D3-26,23-lactone) is a product of a catabolic pathway designed to inactivate and clear vitamin D metabolites. ontosight.aioup.com It is formed from calcifediol via a multi-step C-23 hydroxylation pathway, which is an alternative to the C-24 hydroxylation pathway that also leads to inactivation. oup.comcapes.gov.br This pathway is primarily catalyzed by the mitochondrial enzyme CYP24A1. mdpi.comoup.comcapes.gov.br The sequence involves the conversion of 25(OH)D3 to 23(S),25(OH)2D3, followed by further oxidation to 23(S),25(R),26(OH)3D3, which then cyclizes to form the lactone. capes.gov.brnih.gov Therefore, unlike calcifediol, which is a prohormone, and calcitriol, which is the active hormone, this compound is generally considered a terminal, inactive metabolite. oup.comrsc.org

Table 1: Comparison of Metabolic Roles

| Metabolite | Primary Site of Production | Primary Metabolic Role | Key Enzyme(s) |

|---|---|---|---|

| 25-Hydroxyvitamin D3 (Calcifediol) | Liver | Major circulating form; precursor to calcitriol. drugbank.comwikipedia.org | 25-hydroxylase (e.g., CYP2R1) mdpi.com |

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Kidneys | Active hormone; regulates calcium/phosphate homeostasis. mdpi.commdpi.com | 1α-hydroxylase (CYP27B1) nih.gov |

| This compound | Tissues expressing CYP24A1 (e.g., kidney) | Terminal catabolite of the C-23 pathway. oup.comcapes.gov.br | 24-hydroxylase (CYP24A1) oup.comnih.gov |

Comparative Biological Activity Profiles in Experimental Systems

The distinct metabolic roles of this compound, calcifediol, and calcitriol are reflected in their biological activities. Calcitriol exhibits the highest biological potency, showing strong binding affinity for the VDR and robustly stimulating intestinal calcium absorption and bone calcium mobilization. mdpi.comnih.gov

This compound, as a catabolite, demonstrates significantly attenuated biological activity. In vivo studies have shown that it possesses less than 1% of the activity of vitamin D3 in stimulating intestinal calcium absorption. rsc.org However, some nuanced activity has been observed. In chick models, the natural form of 25-hydroxy-lactone was found to slightly increase intestinal calcium absorption 48 hours post-injection, while concurrently decreasing bone calcium mobilization. nih.gov This suggests a complex or possibly tissue-specific modulatory role, distinct from the straightforward calcemic effects of calcitriol.

The binding characteristics of these lactones to key proteins further delineate their function. The presence of the lactone ring was found to increase the binding affinity of both 25(OH)D3 and 1,25(OH)2D3 for the vitamin D-binding protein (DBP) in plasma. nih.gov Conversely, its affinity for the intestinal VDR is very low. Interestingly, unnatural stereoisomers of the lactones have shown higher potency than the natural forms in displacing calcitriol from its receptor in experimental settings, highlighting the stereospecificity of the VDR. nih.gov Furthermore, some research suggests that dehydration products of the related calcitriol lactone may function as potent VDR antagonists, pointing to a potential fail-safe mechanism to regulate vitamin D signaling. pnas.org

Table 2: Comparative Biological Activity

| Metabolite | VDR Binding Affinity | Intestinal Calcium Absorption (ICA) | Bone Calcium Mobilization (BCM) |

|---|---|---|---|

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | High | Strongly stimulates mdpi.com | Strongly stimulates nih.gov |

| This compound (Natural form) | Very Low | Minimal (<1% of Vitamin D3) rsc.org | Inhibitory effect noted in chicks nih.gov |

| Calcitriol Lactone (Natural form) | Low | Active nih.gov | Active nih.gov |

Chemical Synthesis Strategies for this compound and Related Analogs

The structural complexity and multiple stereocenters of vitamin D lactones present significant challenges for chemical synthesis. Research has focused on developing efficient and stereocontrolled routes to access these molecules for biological study.

Total Synthesis Approaches for Diastereoisomers (e.g., Calcitriol Lactone)

The total synthesis of vitamin D metabolites and their analogs, including calcitriol lactone, typically employs a convergent strategy. iiarjournals.org This involves the independent synthesis of the A-ring and the C/D-ring systems, which are later coupled to form the final molecule. iiarjournals.orgresearchgate.net

For instance, a successful synthesis of (23S,25R)-25-dihydroxyvitamin D3 26,23-lactone utilized an A-ring precursor and a C/D-ring building block that were both derived from the oxidative degradation of the readily available vitamin D2. iiarjournals.org Similarly, the total synthesis of calcitriol lactone has been achieved through various routes, including the coupling of a protected De-A,B-8β-hydroxy-24-nor-cholan-23-al (a C/D-ring precursor) with a protected glycidol (B123203) to build the side chain, followed by coupling with an A-ring phosphine (B1218219) oxide synthon. medchemexpress.comgoogle.com The synthesis of all four possible stereoisomers of 25-hydroxyvitamin D3 26,23-lactone was accomplished, which was crucial for identifying the stereochemistry of the natural metabolite. rsc.orgnih.gov

Development of Stereoselective Synthetic Methodologies